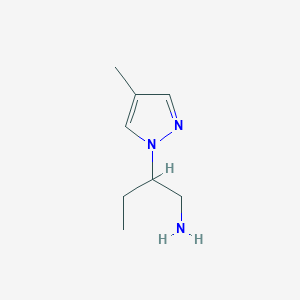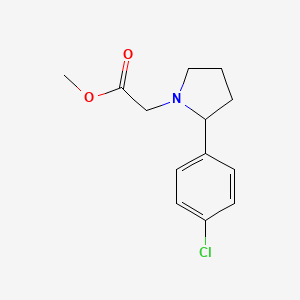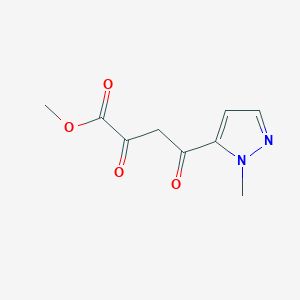
2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-1H-pyrazol-1-yl)butan-1-amine is a chemical compound belonging to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound features a butan-1-amine group attached to the 4-position of a 4-methyl-1H-pyrazol-1-yl ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-1H-pyrazole and 1-bromobutane.
Reaction Conditions: The reaction involves nucleophilic substitution, where the amine group displaces the bromide ion. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(4-methyl-1H-pyrazol-1-yl)butan-1-one
Reduction: this compound (reduced form)
Substitution: Halogenated derivatives of the pyrazole ring
科学研究应用
2-(4-Methyl-1H-pyrazol-1-yl)butan-1-amine has various applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine exerts its effects involves interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
2-(1-Methyl-1H-pyrazol-4-yl)morpholine
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)
Uniqueness: 2-(4-Methyl-1H-pyrazol-1-yl)butan-1-amine is unique due to its specific structural features, such as the butan-1-amine group attached to the pyrazole ring. This structural difference can lead to distinct biological and chemical properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-(4-methylpyrazol-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8(4-9)11-6-7(2)5-10-11/h5-6,8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTFPMIEOPWEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=C(C=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B7810998.png)

![3-Cyclopropyl-6-isopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7811005.png)
![3-methyl-2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811010.png)
![2-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811020.png)
![6-chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811026.png)
![6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811028.png)
![4-(difluoromethyl)-2-ethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811034.png)
![6-Chloro-4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811035.png)
![2-butyl-6-chloro-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811043.png)

![2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811067.png)
![6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811070.png)
![6-chloro-4-(difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811090.png)
